N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactive Properties
- A study focused on the synthesis of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, demonstrating their potent inhibitory effects on allergic reactions, specifically on passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. These compounds were noted for their selective binding to histamine H1 receptors, highlighting their potential as antiallergic agents (Ohshima et al., 1992).
- Another research effort described the synthesis of novel acetamide derivatives with significant anti-inflammatory activity. This study exemplifies the application of chemical synthesis techniques in discovering new therapeutic agents (Sunder & Maleraju, 2013).
- The antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was evaluated, with some compounds showing considerable anticancer activity against various cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Yurttaş et al., 2015).
Chemical Synthesis and Mechanistic Studies
- Innovative approaches to heterocyclic compound synthesis were explored through the efficient regiospecific annulation of dibenzoxepin-10-one, providing access to novel dibenzoxepino-fused heterocycles. Such studies are crucial for developing new chemical entities with potential pharmacological applications (Kumar et al., 2007).
- The electrochromic behavior of dibenzothiepin derivatives attached by two Michler's Hydrol Blue Units was investigated, revealing new insights into organic near-infrared-electrochromic systems. This research highlights the potential for applying these compounds in electrochromic devices (Ishigaki et al., 2022).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-5-7-19-17(10-13)23(2)21(25)16-11-14(6-8-18(16)26-19)22-20(24)12-15-4-3-9-27-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFSRQBKFVZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=CS4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.